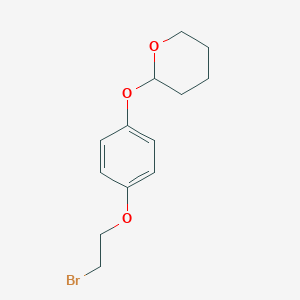

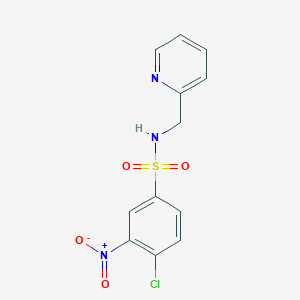

![molecular formula C16H17N3O2S B2710473 2-[4-(tert-butyl)phenyl]-1lambda~6~,2,3,4-benzothiatriazine-1,1(2H)-dione CAS No. 866151-91-9](/img/structure/B2710473.png)

2-[4-(tert-butyl)phenyl]-1lambda~6~,2,3,4-benzothiatriazine-1,1(2H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Photochemical and Thermal Synthesis

- Synthesis and Characterization of Polypyridine Ruthenium(II) Complexes : A study detailed the photochemical and thermal synthesis of [Ru(tpy)(phen)L]2+ complexes, where the ligands include various monodentate options. This research demonstrates the potential for creating versatile compounds for further application in materials science and catalysis (Bonnet et al., 2003).

Neuroprotective Activity

- Neuroprotective Activity of Antioxidants : Research into 8-alkylamino-1,4-benzoxazine antioxidants has shown they possess neuroprotective properties, indicating potential therapeutic applications for neurological conditions (Largeron et al., 2001).

Material Science and Polymer Chemistry

- Ortho-Linked Polyamides : The synthesis and properties of ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol were explored, showcasing the production of noncrystalline, thermally stable polymers with potential applications in high-performance materials (Hsiao et al., 2000).

Aggregation-Induced Emission Enhancement

- Excited-State Intramolecular Proton-Transfer Compounds : A novel class of compounds based on 2-(2'-hydroxyphenyl)benzothiazole demonstrated aggregation-induced emission enhancement, pointing towards applications in optoelectronic devices and sensors (Qian et al., 2007).

Antimicrobial and Anti-inflammatory Agents

- Novel Pyrazole, Isoxazole, Benzoxazepine, Benzothiazepine, and Benzodiazepine Derivatives : These derivatives bearing an aryl sulfonate moiety were synthesized and evaluated for their antimicrobial and anti-inflammatory activities, indicating their potential as novel therapeutic agents (Kendre et al., 2015).

Anticancer Agents

- Aminonaphthoquinone-1,2,3-Triazole Hybrids : The synthesis and cytotoxicity evaluation of these hybrids against various cancer cell lines highlighted their potential as anticancer agents, particularly compounds showing good cytotoxic potential and inducing cell cycle arrest (Gholampour et al., 2019).

Antimycobacterial Activity

- Benzoxazine Diones and Their Derivatives : A comprehensive study on the synthesis and antimycobacterial activity of benzoxazine dione derivatives against various Mycobacterium species was conducted, offering insights into the development of new antitubercular drugs (Waisser et al., 2003).

Safety And Hazards

properties

IUPAC Name |

2-(4-tert-butylphenyl)-1λ6,2,3,4-benzothiatriazine 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2S/c1-16(2,3)12-8-10-13(11-9-12)19-18-17-14-6-4-5-7-15(14)22(19,20)21/h4-11H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRMAZLIAXSBHLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)N2N=NC3=CC=CC=C3S2(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(tert-butyl)phenyl]-1lambda~6~,2,3,4-benzothiatriazine-1,1(2H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

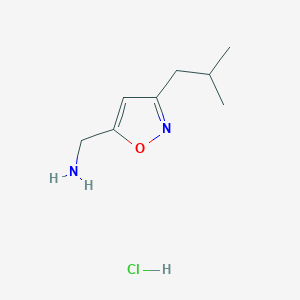

![3-(2,5-dimethylbenzyl)-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2710391.png)

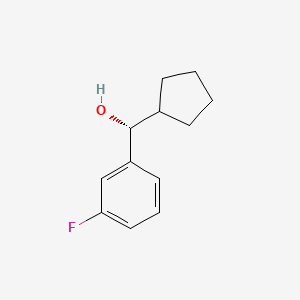

![4-bromo-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]thiophene-2-carboxamide](/img/structure/B2710399.png)

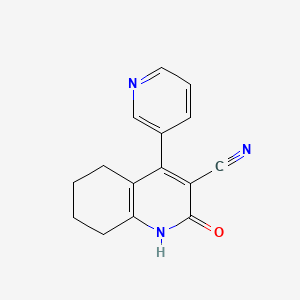

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide](/img/structure/B2710400.png)

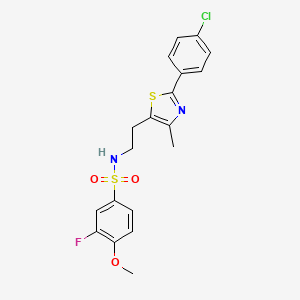

![2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2710403.png)

![N-Methyl-N-[(1-methyltriazol-4-yl)methyl]sulfamoyl fluoride](/img/structure/B2710405.png)

![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(furan-2-ylmethyl)-2-oxoacetamide](/img/structure/B2710407.png)

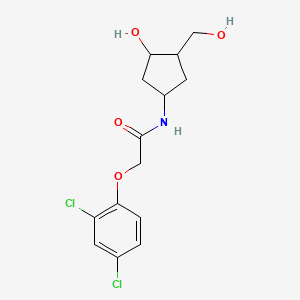

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-(2,5-difluorophenyl)methanesulfonamide](/img/structure/B2710412.png)